Picolinate

Descripción

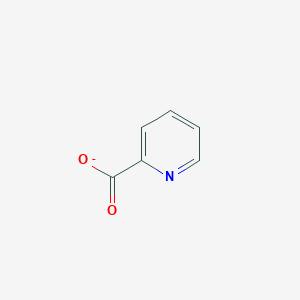

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H4NO2- |

|---|---|

Peso molecular |

122.1 g/mol |

Nombre IUPAC |

pyridine-2-carboxylate |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/p-1 |

Clave InChI |

SIOXPEMLGUPBBT-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)C(=O)[O-] |

SMILES canónico |

C1=CC=NC(=C1)C(=O)[O-] |

Sinónimos |

2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Novel Picolinate Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel picolinate ligands, which are of significant interest in the fields of medicinal chemistry and materials science. This compound ligands, derived from picolinic acid, are versatile chelating agents for a wide range of metal ions, forming stable complexes with applications as MRI contrast agents, radiopharmaceuticals, and potential therapeutic agents.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes essential workflows and concepts using diagrams.

Synthesis of this compound Ligands

The synthesis of this compound ligands can be approached through various synthetic routes, often tailored to the desired substitution pattern and functionalization of the picoline ring. A common strategy involves the modification of commercially available picolinic acid or its derivatives.

1.1. General Synthesis of a Substituted this compound Ligand

A prevalent method for synthesizing functionalized this compound ligands involves the reaction of a precursor molecule, such as ethyl 6-(chloromethyl)this compound, with an amine to introduce a coordinating side chain.[3] Subsequent deprotection yields the final ligand.

Experimental Protocol:

-

Step 1: Synthesis of the Precursor. Commercially available 2,6-pyridinedicarboxylic acid can be converted to ethyl 6-(chloromethyl)this compound in a multi-step synthesis with an overall yield of approximately 41%.[3][4]

-

Step 2: Functionalization. The precursor, ethyl 6-(chloromethyl)this compound, is reacted with an appropriate amine (e.g., ammonia in acetonitrile) to introduce the desired side arm.[3]

-

Step 3: Deprotection. The ester group is typically hydrolyzed under acidic conditions to yield the final this compound ligand.[3]

1.2. Hydrothermal Synthesis of Chromium this compound

A one-step hydrothermal synthesis method has been developed for producing chromium this compound.[5] This process is noted for its simplicity and high yield.

Experimental Protocol:

-

Reactants: 2-cyanopyridine and chromium(III) chloride are used as the starting materials.[5]

-

Conditions: The reaction is carried out in a high-pressure reactor with water as the solvent. The mixture is heated to a temperature between 80 and 200 °C under 2 to 3 standard atmospheric pressures for approximately 48 hours.[5]

-

Yield: This method can achieve a yield of up to 96.5%.[5]

1.3. Synthesis of Pyclen-Based this compound Ligands

Pyclen-based ligands functionalized with this compound arms have been synthesized for applications such as gadolinium complexation in MRI.[6] The synthesis involves the regiospecific protection of the pyclen macrocycle followed by alkylation with a this compound-containing moiety.

Experimental Protocol:

-

Protection: One of the amine nitrogen atoms of the pyclen macrocycle is protected using a suitable protecting group (e.g., Boc or Alloc).[6][7]

-

Alkylation: The remaining secondary amines are reacted with an alkylating agent bearing the this compound functionality.

-

Deprotection: The protecting group is removed to yield the final ligand.

Summary of Synthetic Yields:

| Ligand/Complex | Synthetic Method | Starting Materials | Yield (%) | Reference |

| Tpaa | Multi-step organic synthesis | 2,6-pyridinedicarboxylic acid | 41 | [3][4] |

| Chromium this compound | One-step hydrothermal | 2-cyanopyridine, CrCl₃ | 96.5 | [5] |

| Chromium this compound | Reaction in aqueous solution | Picolinic acid, CrCl₃·6H₂O | 97.0 | [8] |

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of novel this compound ligands.

Characterization of this compound Ligands and their Metal Complexes

A combination of spectroscopic and analytical techniques is employed to fully characterize newly synthesized this compound ligands and their corresponding metal complexes.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized organic ligands. The chemical shifts and splitting patterns of the pyridine ring protons are characteristic and provide information about the substitution pattern.[9] For metal complexes, NMR can be used to study the solution-state structure and dynamics.[6][7]

¹H NMR Data for a Representative this compound Ligand (Tpaa):

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridine H | 7.5 - 8.5 | m |

| Methylene CH₂ | ~4.0 | s |

Data is generalized from typical spectra.

2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized ligands and to confirm the formation of metal complexes.[10] High-resolution mass spectrometry provides exact mass measurements, which aids in elemental composition determination.

2.3. X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of this compound ligands and their metal complexes in the solid state.[1][11][12] This method provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[13]

Crystallographic Data for Selected this compound Complexes:

| Complex | Crystal System | Space Group | Reference |

| [Co(pic)₂(dpq)] | Monoclinic | P2₁/n | [10] |

| [Co(pic)₂(dppz)] | Orthorhombic | Pbcn | [10] |

| [Ga(Pic)₃]·H₂O | Monoclinic | C2/c | [14] |

| [Re(pic)(CO)₃(H₂O)] | Monoclinic | P2₁/n | [12] |

2.4. Other Characterization Techniques

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the carboxylate group of the this compound ligand. Coordination of the carboxylate to a metal ion results in a shift of the C=O stretching frequency.[15]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is particularly useful for studying the coordination of metal ions.[11]

-

Elemental Analysis: Confirms the elemental composition of the synthesized compounds.[11]

Characterization Workflow

Caption: A typical workflow for the characterization of this compound ligands and their metal complexes.

Signaling Pathways and Applications in Drug Development

This compound ligands and their metal complexes are being explored for various therapeutic and diagnostic applications. Their design is often guided by their potential to interact with specific biological targets.

3.1. Role in Drug Delivery and Bioactivity

The ability of this compound ligands to form stable complexes with metal ions is crucial for their application in drug delivery. For example, chromium this compound has been investigated for its role in nutritional supplementation.[9] The design of novel ligands can be tailored to improve properties such as solubility, stability, and targeting of specific tissues or cells.

3.2. This compound Ligands in the Kynurenine Pathway

This compound is a downstream product of the kynurenine pathway, which is involved in immune regulation and neuroprotection.[16] The development of this compound-based ligands could potentially modulate this pathway, offering therapeutic opportunities for inflammatory and neurodegenerative diseases.

Kynurenine Signaling Pathway

Caption: A simplified diagram of the kynurenine pathway leading to the formation of this compound.

3.3. Ligand Design for Drug Development

The process of designing new this compound ligands for drug development often involves identifying a lead compound and then systematically modifying its structure to optimize its biological activity and pharmacokinetic properties. This process, known as ligand-based drug design, can be guided by computational methods.[17]

Drug Development Logic

Caption: A logical flow diagram illustrating the process of ligand-based drug design.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inorganic Chemistry of the Tripodal this compound Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101318929B - Synthesis process for chromium this compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyclen-Based Ligands Bearing Pendant this compound Arms for Gadolinium Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5677461A - Method for producing chromium this compound complex - Google Patents [patents.google.com]

- 9. ars.usda.gov [ars.usda.gov]

- 10. Mixed ligand cobalt(II) this compound complexes: synthesis, characterization, DNA binding and photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. odinity.com [odinity.com]

- 16. news-medical.net [news-medical.net]

- 17. youtube.com [youtube.com]

The Coordination Chemistry of Picolinate with Transition Metals: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of the picolinate ligand with first-row transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). Picolinic acid, a bidentate chelating agent, forms stable complexes with these metal ions, exhibiting diverse coordination geometries and interesting physicochemical properties.[1][2][3] This versatility has led to significant research into their potential applications in drug development and catalysis.[4] This document details the synthesis, structure, spectroscopy, and stability of these complexes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, alongside visualizations of key concepts and experimental workflows to aid researchers in this field.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound that acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1][2][3] This chelation results in the formation of a stable five-membered ring. The coordination chemistry of this compound with transition metals is a rich and expanding field of study, driven by the diverse applications of the resulting complexes. These applications span from dietary supplements, such as zinc this compound, to potential therapeutic agents with antimicrobial and anticancer properties.[1][2][3] The nature of the transition metal ion significantly influences the geometry, stability, and reactivity of the resulting complex. This guide focuses on the first-row transition metals, providing a comprehensive overview of their this compound coordination compounds.

Coordination Modes and Molecular Geometry

The this compound anion typically acts as a bidentate N,O-chelating ligand.[2] However, other coordination modes are possible, influencing the overall structure of the metal complex. The coordination number and geometry of the central metal ion are determined by factors such as the metal's ionic radius, d-electron configuration, and the stoichiometry of the reaction. Common geometries observed for first-row transition metal this compound complexes include octahedral, tetrahedral, and square planar. For instance, many dithis compound complexes of divalent first-row transition metals adopt a distorted octahedral geometry, often with two this compound ligands and two water molecules in the coordination sphere.[5]

Below is a diagram illustrating the primary coordination mode of the this compound ligand.

Synthesis and Characterization

General Synthesis Workflow

The synthesis of transition metal this compound complexes is typically achieved through the reaction of a soluble metal salt with picolinic acid in an appropriate solvent. The reaction conditions, such as pH, temperature, and molar ratio of reactants, can be adjusted to control the stoichiometry and crystallinity of the product.

Characterization Techniques

The synthesized complexes are characterized using a variety of analytical techniques to determine their structure, composition, and purity.

-

Infrared (IR) Spectroscopy: Used to confirm the coordination of the this compound ligand to the metal ion. Key vibrational bands to monitor include the C=O and C=N stretching frequencies, which typically shift upon coordination.[6]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which are characteristic of the d-electron configuration of the transition metal ion and the coordination geometry.

-

X-ray Crystallography: Offers definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the complex in the solid state.

-

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[6]

Quantitative Data

Structural Parameters

The following table summarizes selected bond lengths for some first-row transition metal this compound complexes as determined by X-ray crystallography. It is important to note that these values can vary depending on the specific crystal structure and the presence of other ligands.

| Metal Ion | Complex | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |

| Mn(II) | [Mn(pic)₂(H₂O)₂] | ~2.25 | ~2.15 - 2.35 | [7] |

| Co(II) | [Co(pic)₂(H₂O)₂]·2H₂O | ~2.14 | ~2.08 | Isostructural to Zn(II) complex[5] |

| Ni(II) | [Ni(2A-4Mpy)(dpc)(H₂O)₂]·2H₂O | 1.969(2) | 2.101(2) - 2.142(2) | [8] |

| Zn(II) | Zn(NC₅H₄CO₂)₂(H₂O)₂·2H₂O | ~2.15 | ~2.10 | [5] |

Spectroscopic Data

The table below presents characteristic IR and UV-Vis spectroscopic data for some first-row transition metal this compound complexes.

| Metal Ion | Complex Formula | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | λ_max (nm) (d-d transitions) | Reference |

| Mn(II) | [Mn(pic)₂(H₂O)₂] | ~1650 | ~1590 | - | [7] |

| Co(II) | [Co(pic)₂(H₂O)₂]·2H₂O | ~1650 | ~1595 | ~500 | [9] |

| Ni(II) | [Ni(pic)₂(H₂O)₂]·2H₂O | ~1660 | ~1600 | ~600, ~950 | [5][9] |

| Cu(II) | [Cu(pic)₂(H₂O)₂] | ~1655 | ~1598 | ~700 | [6] |

| Zn(II) | [Zn(pic)₂(H₂O)₂]·2H₂O | ~1650 | ~1595 | - | [5] |

Note: Specific values can vary based on the experimental conditions and the full structure of the complex.

Stability Constants

The stability of metal complexes in solution is a critical parameter, particularly for their biological applications. The Irving-Williams series predicts the relative stabilities of high-spin octahedral complexes of first-row divalent transition metal ions as: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for this compound complexes. The following table provides the logarithm of the stepwise stability constants (log K) for the formation of 1:1 and 1:2 metal-ligand complexes with 4-substituted picolinic acid N-oxides, which serve as a reasonable proxy for this compound itself.

| Metal Ion | log K₁ | log K₂ | Reference |

| Mn(II) | 4.85 | 3.25 | |

| Co(II) | 5.50 | 3.80 | |

| Ni(II) | 5.80 | 4.05 | |

| Cu(II) | 6.80 | 4.80 | |

| Zn(II) | 5.30 | 3.60 |

Data presented is for complexes with 4-hydroxy-picolinic acid N-oxide at 30°C.

Experimental Protocols

Synthesis of Zinc(II) this compound Dihydrate

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Picolinic acid

-

Deionized water

Procedure:

-

Dissolve 30 g of ZnSO₄·7H₂O in 200 mL of deionized water at room temperature.

-

To this solution, add 20 g of picolinic acid with continuous stirring. A precipitate should begin to form within 3-5 minutes.[10]

-

Continue stirring for 30 minutes, then allow the precipitate to settle.

-

Remove the supernatant by aspiration and resuspend the precipitate in enough deionized water to make a total volume of 200 mL.[10]

-

Heat the suspension with continuous stirring until the precipitate completely dissolves.

-

Place the beaker in an ice bath and store it in a cold room (4 °C) overnight to allow for crystallization.[10]

-

Aspirate the supernatant from the crystals and freeze-dry the product. The resulting crystals are zinc dithis compound, Zn(pic)₂.[10]

Synthesis of Manganese(II) this compound

A general method for the synthesis of first-row transition metal picolinates can be adapted for manganese(II).[1]

Materials:

-

Manganese(II) salt (e.g., Manganese(II) acetate)

-

Picolinic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare an ethanolic solution of the manganese(II) salt.

-

Prepare an ethanolic solution of picolinic acid.

-

Add the manganese(II) salt solution to the picolinic acid solution in a 1:2 molar ratio with stirring.

-

Heat the mixture under reflux for several hours.

-

Concentrate the solution and cool to induce crystallization.

-

Collect the precipitated complex by filtration.

-

Wash the complex with diethyl ether to remove any unreacted ligand.

-

Dry the product in a vacuum oven.

Synthesis of Iron(III) this compound

Materials:

-

Metallic iron

-

Picolinic acid

-

Water

Procedure:

-

React metallic iron with an aqueous solution of picolinic acid in the presence of atmospheric oxygen.[11]

-

The reaction of Fe²⁺ with picolinic acid in a 1:2 molar ratio initially forms [Fe(pic)₂(H₂O)₂]·H₂O.

-

Upon exposure to air (oxidation), this can be converted to the Fe(III) complex, [Fe(pic)₃]·H₂O.[11]

-

The product can be isolated by crystallization from the aqueous solution.[11]

Synthesis of Nickel(II) this compound

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Picolinic acid

-

Sodium hydroxide (NaOH)

-

Methanol

Procedure:

-

Dissolve picolinic acid and a stoichiometric amount of NaOH in methanol to form the sodium this compound salt solution.

-

In a separate vial, dissolve Ni(NO₃)₂·6H₂O in methanol.

-

Add the nickel(II) nitrate solution to the sodium this compound solution.

-

Allow the resulting solution to stand for slow evaporation at room temperature. Crystalline product will form over several days.[12]

Applications in Drug Development

Transition metal this compound complexes have garnered significant interest for their potential therapeutic applications, particularly as antimicrobial and anticancer agents. The biological activity is often attributed to the synergistic effect of the metal ion and the this compound ligand.

Antimicrobial Activity

Picolinic acid and its metal complexes have demonstrated broad-spectrum antibacterial activity.[1][2][3] The mechanism of action is thought to involve the disruption of cellular processes through the chelation of essential metal ions or the generation of reactive oxygen species (ROS) catalyzed by the transition metal center. The lipophilicity of the metal complexes, which is generally higher than that of the free ligand, may facilitate their transport across bacterial cell membranes.

Anticancer Activity

Several copper complexes have shown promising anticancer activity, and this compound complexes of copper are being investigated for this purpose. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of ROS, which can damage cellular components, including DNA.

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a copper this compound complex.

Conclusion

The coordination chemistry of this compound with first-row transition metals is a multifaceted and dynamic area of research. The ability of picolinic acid to form stable and structurally diverse complexes with these metals underpins their wide range of potential applications. This guide has provided a comprehensive overview of the synthesis, characterization, and key properties of these compounds, with a focus on providing quantitative data and detailed experimental protocols to support further research. The promising biological activities of these complexes, particularly in the realms of antimicrobial and anticancer therapies, suggest that continued investigation into their mechanisms of action and structure-activity relationships will be a fruitful endeavor for the scientific community.

References

- 1. scihub.org [scihub.org]

- 2. Antimicrobial activity some transition metal picolinates – Science Huβ Publishing- Leading the Information Highway [scihub.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc this compound - Wikipedia [en.wikipedia.org]

- 6. sjctni.edu [sjctni.edu]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis routes of Zinc this compound [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Structural Properties of Picolinate Metal Complexes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid (pyridine-2-carboxylic acid), a catabolite of the amino acid tryptophan, is a versatile bidentate chelating agent that forms stable complexes with a wide array of metal ions.[1] Its ability to coordinate with metals through the pyridine nitrogen and a carboxylate oxygen atom makes it a ligand of significant interest in coordination chemistry, materials science, and pharmacology.[1][2] The resulting metallopicolinate complexes exhibit diverse structural arrangements, unique electronic properties, and a broad spectrum of biological activities, including insulin-mimetic, antimicrobial, and anticancer effects.[3][4] This guide provides a comprehensive overview of the structural and electronic properties of these complexes, details key experimental methodologies for their synthesis and characterization, and visualizes fundamental workflows and mechanisms relevant to their study.

Structural Properties

The structural landscape of this compound metal complexes is rich and varied, heavily influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Picolinic acid typically acts as a bidentate N,O-chelating ligand.[1]

Coordination Geometries

The most common coordination geometry observed is octahedral, particularly for transition metals like Mn(II), Co(II), Ni(II), and Cr(III).[4][5][6] In many instances, the complex takes the form [M(pic)₂(H₂O)₂], where two this compound ligands and two water molecules complete the octahedral sphere.[7][8] Other geometries, such as distorted square planar for Cu(II) and trigonal bipyramidal for some Zn(II) complexes, have also been characterized.[9][10]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these complexes. The data reveal key structural parameters, including bond lengths, bond angles, and crystal packing information.

Table 1: Selected Crystallographic Data for this compound Metal Complexes

| Complex | Metal Ion | Crystal System | Space Group | Unit Cell Parameters | Reference |

| [Co(pic)₂(H₂O)₂]·2H₂O | Co(II) | Monoclinic | P2₁/n | a=9.8280 Å, b=5.194 Å, c=14.581 Å, β=90.26° | [5][7] |

| [Cu(pic)₂(H₂O)] | Cu(II) | Triclinic | P-1 | a=5.1282 Å, b=7.6475 Å, c=9.2326 Å, α=74.84°, β=84.36°, γ=71.32° | [11] |

| [Ga(pic)₃]·H₂O | Ga(III) | Monoclinic | C2/c | a=14.992 Å, b=7.6172 Å, c=16.237 Å, β=100.99° | [2][12] |

| [Zn(6-mpa)₂(H₂O)]·H₂O | Zn(II) | - | - | Zn(II) has a trigonal bipyramidal geometry. | [10] |

Note: 'pic' refers to the this compound anion; '6-mpa' refers to 6-methylthis compound.

Electronic Properties

The electronic properties of this compound metal complexes are dictated by the interplay between the metal d-orbitals and the ligand orbitals. These properties are typically probed using a combination of spectroscopic and electrochemical techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the this compound ligand. The strong absorption bands corresponding to the carboxylate (O-C=O) and pyridine (C=N) stretching vibrations in the free ligand are observed to shift upon complexation.[13] The appearance of new bands at lower frequencies is indicative of the formation of M-N and M-O bonds.[13]

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry around the metal center.[6] For instance, the spectra of Co(II), Ni(II), and Cu(II) this compound complexes are often used to confirm their octahedral or distorted octahedral geometries.[1][6][14]

Table 2: Spectroscopic Data for Selected this compound Metal Complexes

| Complex | Technique | Key Bands / Absorption Maxima (cm⁻¹) | Assignment / Interpretation | Reference |

| --INVALID-LINK--₂ | UV-Vis | 19,607 | ⁴T₁g(F) → ⁴T₁g(P) transition; Octahedral geometry | [6] |

| --INVALID-LINK--₂ | UV-Vis | 28,089 | ³A₂g → ³T₁g(P) transition; Octahedral geometry | [6] |

| --INVALID-LINK--₂ | UV-Vis | 15,290 | Distorted octahedral geometry | [6] |

| General M-Picolinate | IR | ~1650-1680 (Shifted from ~1648) | Coordinated ν(O-C=O) | [13] |

| General M-Picolinate | IR | ~650-634 and ~250 | ν(M-N) and ν(M-O) | [13] |

Magnetic Susceptibility

Magnetic moment measurements help determine the number of unpaired electrons in the metal center, thereby confirming its oxidation state and providing further evidence for the proposed geometry. For example, a magnetic moment of 6.02 B.M. was reported for a Mn(II) this compound complex, consistent with a high-spin d⁵ configuration in an octahedral environment.[6]

Electrochemical Properties

Cyclic voltammetry (CV) is employed to investigate the redox behavior of metallothis compound complexes.[1] These studies can reveal information about the stability of different oxidation states and the reversibility of electron transfer processes. For many first-row transition metal complexes, quasi-reversible one-electron transfer processes are observed.[1][14] The electrochemical behavior can be modulated by factors such as pH, indicating the involvement of proton-coupled electron transfer (PCET) mechanisms in some systems.[15]

Experimental Protocols

The synthesis and characterization of this compound metal complexes follow established procedures in coordination chemistry. Below are generalized protocols based on common literature methods.

Synthesis of Metal(II) this compound Complexes

This protocol describes a general method for synthesizing this compound complexes of divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).

-

Reactant Preparation: Dissolve the metal salt (e.g., chloride or perchlorate salt, 1 mmol) in a minimal amount of ethanol.[1][7] In a separate flask, dissolve picolinic acid (2-3 mmol, depending on the desired stoichiometry) in ethanol.[1][14]

-

Reaction: Add the picolinic acid solution to the metal salt solution. The reaction is typically performed under reflux for several hours (e.g., 6-12 hours) to ensure completion.[7][14]

-

Isolation: After reflux, concentrate the solution by rotary evaporation and then cool it to induce crystallization.[1][14]

-

Purification: Collect the resulting solid precipitate by filtration. Wash the product with a suitable solvent, such as diethyl ether, to remove any unreacted ligand.[1][14]

-

Drying: Dry the purified complex in a desiccator or under vacuum.

The following diagram illustrates the general workflow for the synthesis and characterization process.

Caption: Diagram 1: General Experimental Workflow.

Characterization Methods

-

Single-Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a diffractometer. Data is collected, solved, and refined using standard crystallographic software packages to determine the molecular structure.[12]

-

FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets of the solid samples. The region from 4000 to 400 cm⁻¹ is scanned to observe ligand and metal-ligand vibrational modes.[6]

-

UV-Visible Spectroscopy: Spectra are recorded by dissolving the complex in a suitable solvent (e.g., ethanol, DMF).[6] The absorbance is measured over the UV and visible range (typically 200-900 nm).

-

Cyclic Voltammetry (CV): CV is performed in a three-electrode cell containing a solution of the complex in a suitable solvent (e.g., DMF) with a supporting electrolyte (e.g., tetrabutylammonium perchlorate). The potential is swept, and the resulting current is measured to identify redox events.[14]

Biological Relevance and Mechanisms

This compound metal complexes are gaining attention in drug development due to their diverse biological activities. Their mechanisms of action are subjects of ongoing research.

Insulin-Mimetic Activity

Several this compound complexes, particularly those of zinc(II), copper(II), and manganese(II), have demonstrated significant insulin-mimetic properties.[3][10] They have been shown to inhibit the release of free fatty acids from adipocytes, a key indicator of insulin-like activity.[10][16] For example, Zn(6-mpa)₂ was found to lower high blood glucose levels in diabetic mice.[10] The proposed mechanism involves the complex facilitating glucose uptake and metabolism, though the precise signaling pathways are still under investigation.

DNA Interaction and Cleavage

Certain mixed-ligand cobalt(II) this compound complexes have been shown to interact with DNA, primarily through partial intercalation.[17] Furthermore, these complexes can induce DNA cleavage, particularly upon photoirradiation.[17] Mechanistic studies suggest that the photocleavage pathway involves the generation of singlet oxygen (¹O₂) as the primary reactive species responsible for DNA damage.[17]

The following diagram illustrates the proposed mechanism of DNA photocleavage.

Caption: Diagram 2: DNA Photocleavage Mechanism.

Conclusion

This compound metal complexes are a fascinating class of compounds with tunable structural and electronic properties. Standard laboratory techniques allow for their straightforward synthesis and in-depth characterization. The coordination of this compound to various metal centers, predominantly resulting in stable octahedral complexes, gives rise to a range of spectroscopic and electrochemical signatures. The demonstrated biological activities, from insulin-mimetic effects to DNA cleavage capabilities, underscore their potential as scaffolds for the development of novel therapeutic agents. Further research into their mechanisms of action will undoubtedly pave the way for their application in medicine and biotechnology.

References

- 1. sjctni.edu [sjctni.edu]

- 2. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallothis compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of new insulinomimetic zinc(II) this compound complexes with a Zn(N2O2) coordination mode: structure characterization, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mixed ligand cobalt(ii) this compound complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Synthesis of Picolinic Acid Derivatives for Biomedical Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, a pyridine-2-carboxylic acid, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis of picolinic acid derivatives, their diverse biomedical applications, and the underlying mechanisms of action, with a focus on anticancer, anti-inflammatory, and neuroprotective activities.

Synthetic Strategies for Picolinic Acid Derivatives

The versatility of the picolinic acid core allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives, including amides, esters, hydrazides, thiosemicarbazones, and metal complexes. The primary synthetic routes involve the activation of the carboxylic acid group of picolinic acid, followed by reaction with a suitable nucleophile.

Synthesis of Picolinamides

Picolinamides are among the most explored derivatives of picolinic acid. Their synthesis is typically achieved through the coupling of a picolinic acid derivative with a primary or secondary amine.

Experimental Protocol: General Procedure for the Synthesis of Picolinamides via Acid Chloride

-

Acid Chloride Formation: To a solution of picolinic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-2.0 eq.) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature or heated to reflux for 1-4 hours until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude picolinoyl chloride hydrochloride.

-

Amide Coupling: The crude picolinoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). In a separate flask, the desired amine (1.0-1.2 eq.) and a base such as triethylamine (TEA) or pyridine (2.0-3.0 eq.) are dissolved in the same solvent. The amine solution is then added dropwise to the acid chloride solution at 0 °C. The reaction mixture is stirred at room temperature for 2-12 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is evaporated in vacuo, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired picolinamide.

Experimental Protocol: Synthesis of Picolinamides using Coupling Reagents

-

Reaction Setup: To a solution of picolinic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq.) or a uronium-based reagent like HATU (1.1 eq.).

-

Reaction Execution: A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: If DCC is used, the by-product dicyclohexylurea (DCU) is removed by filtration. The filtrate is then diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, water, and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography or recrystallization.

Synthesis of Picolinic Acid Esters

Picolinic acid esters are valuable intermediates and have also shown biological activity. Their synthesis can be achieved through Fischer esterification or by using activating agents.

Experimental Protocol: Synthesis of Active Esters of Picolinic Acid [1]

-

Acid Chloride Formation: Picolinic acid (1.0 eq) is reacted with thionyl chloride (excess) in the presence of a catalytic amount of DMF at room temperature to form picolinoyl chloride hydrochloride.[1] Excess thionyl chloride is removed under reduced pressure.[1]

-

Esterification: The crude picolinoyl chloride hydrochloride is suspended in anhydrous THF.[1] The desired alcohol or phenol (e.g., p-nitrophenol, N-hydroxysuccinimide) (1.0 eq) and triethylamine (2.0 eq) are added, and the mixture is stirred at room temperature for 12 hours.[1]

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated in vacuo.[1] The crude ester is then purified by recrystallization or column chromatography.[1]

Synthesis of Picolinic Acid Hydrazides and Thiosemicarbazones

Picolinic acid hydrazides are key intermediates for the synthesis of various heterocyclic compounds, including thiosemicarbazones, which are known for their broad biological activities.

Experimental Protocol: Synthesis of Picolinic Acid Hydrazide

-

Esterification: Picolinic acid is first converted to its methyl or ethyl ester via Fischer esterification by refluxing in the respective alcohol in the presence of a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The resulting picolinate ester (1.0 eq.) is dissolved in ethanol or methanol, and hydrazine hydrate (3.0-5.0 eq.) is added. The reaction mixture is refluxed for 6-12 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the picolinic acid hydrazide.

Experimental Protocol: Synthesis of Picolinic Acid Thiosemicarbazones [2]

-

Condensation Reaction: Picolinic acid hydrazide (1.0 eq.) is dissolved in a suitable solvent like ethanol. An appropriate aldehyde or ketone (1.0 eq.) is added to the solution, often with a catalytic amount of acetic acid.[3]

-

Reaction Execution: The mixture is stirred at room temperature or heated to reflux for 2-8 hours.[3]

-

Work-up and Purification: The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and recrystallized to afford the pure thiosemicarbazone derivative.[2][3]

Biomedical Applications of Picolinic Acid Derivatives

Picolinic acid derivatives have demonstrated a wide array of biomedical applications, with significant research focused on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

Anticancer Activity

Picolinic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including enzyme inhibition and induction of apoptosis.

EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and survival, and its aberrant activation is implicated in many cancers.[4] Some picolinic acid derivatives have been shown to inhibit EGFR kinase activity.[2]

References

- 1. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Picolinate Chelation Mechanism with Divalent Cations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a natural catabolite of the amino acid tryptophan, functions as a highly efficient bidentate chelating agent for a variety of divalent and trivalent cations.[1] Its ability to form stable, lipophilic complexes significantly enhances the bioavailability and absorption of essential minerals such as zinc, iron, copper, and manganese. This technical guide provides an in-depth exploration of the core mechanisms of picolinate chelation with these divalent cations. It covers the coordination chemistry, thermodynamic stability, and relevant biological signaling pathways. Detailed experimental protocols for the synthesis and characterization of these complexes are also provided to facilitate further research and development in the fields of nutrition, pharmacology, and drug delivery.

The Chelation Mechanism: Coordination and Structure

Picolinic acid (pyridine-2-carboxylic acid) chelates divalent metal cations through a well-defined mechanism involving its pyridine nitrogen and the carboxylate oxygen. This forms a stable five-membered ring structure, a key feature of many potent chelating agents.[2] The resulting metal this compound complexes are typically neutral, which contributes to their lipophilicity and ability to traverse biological membranes.[3]

The general reaction for the formation of a 1:2 metal-picolinate complex can be represented as:

M²⁺ + 2(C₆H₅NO₂) → M(C₆H₄NO₂)₂ + 2H⁺

The coordination geometry of the resulting complex is influenced by the specific divalent cation. For instance, X-ray crystallography studies have revealed that zinc this compound complexes can adopt a distorted octahedral geometry, often incorporating water molecules into the coordination sphere.[4]

Visualization of the Chelation Process

The fundamental interaction between a divalent cation and two this compound molecules to form a neutral complex can be visualized as follows:

Caption: Divalent cation chelation by two this compound molecules.

Thermodynamic Stability of this compound Complexes

The stability of metal complexes is a critical factor in their biological activity and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The stability of divalent metal this compound complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6][7] This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the first-row transition metals.[5][6]

Quantitative Data on Complex Stability

The following table summarizes the stability constants for this compound complexes with key divalent cations. It is important to note that absolute values can vary with experimental conditions such as temperature and ionic strength.[8]

| Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |

| Cu²⁺ | ~12.8 | ~11.7 | ~24.5 |

| Ni²⁺ | ~11.2 | ~9.9 | ~21.1 |

| Zn²⁺ | ~10.5 | ~9.5 | ~20.0 |

| Co²⁺ | ~10.4 | ~9.2 | ~19.6 |

| Fe²⁺ | ~8.0 | ~7.0 | ~15.0 |

| Mn²⁺ | < Fe²⁺ | < Fe²⁺ | < 15.0 |

Note: The values are compiled from various sources and represent typical magnitudes. The stability of Mn(II) this compound is consistently lower than that of Fe(II) this compound, in accordance with the Irving-Williams series.[5][6][7]

Biological Implications and Signaling Pathways

The chelation of divalent cations by picolinic acid has profound biological consequences, primarily related to the enhanced absorption and altered cellular metabolism of these essential minerals.

Enhanced Bioavailability of Zinc

Picolinic acid is considered one of the body's natural zinc-binding ligands, facilitating its absorption in the small intestine.[1] The formation of zinc this compound, a neutral and lipid-soluble complex, allows for efficient transport across the intestinal brush border.[9] This mechanism is particularly relevant in addressing zinc deficiencies.[10]

Regulation of Cellular Iron Uptake

Picolinic acid can act as an iron chelator, influencing cellular iron homeostasis. Studies have shown that by reducing intracellular iron levels, picolinic acid can trigger a compensatory increase in the expression of transferrin receptors on the cell surface.[4] This feedback mechanism aims to restore cellular iron levels by enhancing the uptake of transferrin-bound iron.[4]

The following diagram illustrates the proposed mechanism by which this compound-mediated iron chelation leads to increased transferrin receptor expression.

Caption: Regulation of iron uptake by this compound chelation.

Copper and Manganese this compound in Biological Systems

Copper (II) this compound has demonstrated insulinomimetic and antidiabetic properties in in-vitro and in-vivo studies, suggesting its potential as a therapeutic agent.[11] Manganese, while an essential nutrient, can be neurotoxic at high concentrations. The mechanisms of manganese-induced neurotoxicity involve oxidative stress, mitochondrial dysfunction, and neuroinflammation.[12][13][14][15] The formation of manganese this compound could influence these pathways, although further research is needed to fully elucidate its specific effects.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of divalent metal this compound complexes.

Synthesis of Divalent Metal this compound Complexes

This protocol describes a general method for the synthesis of M(II)-picolinate complexes, which can be adapted for specific divalent cations.

Materials:

-

Picolinic acid (C₆H₅NO₂)

-

Metal(II) salt (e.g., ZnCl₂, FeCl₂, Cu(ClO₄)₂, MnCO₃)

-

Ethanol

-

Diethyl ether

-

Deionized water

-

Reflux apparatus

-

Magnetic stirrer with hotplate

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve a 1:2 or 1:3 molar ratio of the metal(II) salt and picolinic acid in ethanol in a round-bottom flask. For example, use one mole of the metal(II) perchlorate and three moles of picolinic acid.[13]

-

Reflux: Heat the mixture to reflux with continuous stirring for approximately 6 hours.[13]

-

Crystallization: Concentrate the resulting solution by evaporation and then cool to induce crystallization of the metal this compound complex.[3]

-

Isolation and Washing: Collect the crystals by filtration. Wash the collected complex with diethyl ether to remove any unreacted picolinic acid.[3]

-

Drying: Dry the purified complex in a desiccator or under vacuum.

Caption: Workflow for the synthesis of metal picolinates.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes. The Irving-Rossotti method is a commonly employed technique.

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Thermostated titration vessel

-

Microburette

-

Solutions of the metal ion, picolinic acid, a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH) of known concentrations.

-

Inert salt solution (e.g., NaNO₃) to maintain constant ionic strength.

Procedure:

-

Solution Preparation: Prepare two solutions for titration: (i) a solution containing the strong acid and the inert salt, and (ii) a solution containing the strong acid, the inert salt, the metal ion, and picolinic acid.

-

Titration: Titrate both solutions with the standardized strong base solution at a constant temperature.

-

Data Collection: Record the pH meter readings after each addition of the base.

-

Calculations:

-

Plot the titration curves (pH vs. volume of base added).

-

Calculate the average number of protons associated with the ligand (ñA) at different pH values from the acid titration curve.

-

Calculate the average number of ligands attached per metal ion (ñ) and the free ligand concentration (pL) at each pH value from the metal-ligand titration curve.

-

Determine the stepwise and overall stability constants (K and β) from the formation curve (ñ vs. pL).

-

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of metal this compound complexes.

Procedure:

-

Crystal Growth: Grow single crystals of the synthesized complex suitable for X-ray diffraction, typically by slow evaporation of the solvent from a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[4]

-

Structure Solution and Refinement:

-

Process the collected data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[4]

-

Spectroscopic and Other Characterization Techniques

-

Infrared (IR) Spectroscopy: To confirm the coordination of this compound to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the metal complexes and to monitor the complex formation in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of diamagnetic complexes (e.g., Zn²⁺) in solution. Paramagnetic NMR can be used for other transition metal complexes.

-

Thermal Analysis (TGA/DTA): To investigate the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Conclusion

The chelation of divalent cations by picolinic acid is a fundamental process with significant implications for nutrient bioavailability and cellular metabolism. The formation of stable, neutral complexes via coordination with the pyridine nitrogen and carboxylate oxygen is the cornerstone of this mechanism. Understanding the thermodynamic stability, structural characteristics, and biological effects of these complexes is crucial for the development of advanced nutritional supplements, therapeutic agents, and drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and harness the unique properties of this compound chelates.

References

- 1. Zinc this compound: A Highly Bioavailable Form of Zinc [blog.priceplow.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irving–Williams series - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whoi.edu [whoi.edu]

- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The Role of Picolinic Acid in Zinc Metabolism | Semantic Scholar [semanticscholar.org]

- 11. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallothis compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Manganese-Induced Neurotoxicity: New Insights Into the Triad of Protein Misfolding, Mitochondrial Impairment, and Neuroinflammation [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of lead and manganese neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the bioavailability of different picolinate salts

An In-Depth Technical Guide to the Bioavailability of Different Picolinate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of various mineral this compound salts, with a focus on chromium, zinc, and iron this compound. The information is compiled from peer-reviewed scientific literature to support research and development in the fields of nutrition and pharmacology.

Introduction to this compound Salts and Bioavailability

Picolinic acid is a natural metabolite of the amino acid tryptophan and is known to be an effective chelating agent for several minerals.[1][2] The formation of a stable complex between picolinic acid and a mineral is thought to enhance the mineral's absorption and overall bioavailability.[3] Bioavailability refers to the fraction of an administered nutrient that is absorbed, utilized, and stored by the body.[4] this compound salts are of significant interest in drug development and nutritional supplementation due to their potential for superior absorption compared to inorganic mineral salts.[5]

Comparative Bioavailability of this compound Salts: Quantitative Data

The following tables summarize the key quantitative findings from comparative bioavailability studies of chromium, zinc, and iron this compound salts.

Table 1: Bioavailability of Chromium this compound vs. Other Chromium Salts

| Chromium Salt | Dosage | Study Population | Primary Outcome Measure | Result | Citation |

| Chromium this compound | 200 µg Cr | Healthy, non-overweight, college-aged women | 24-hour Urinary Chromium Excretion (indirect measure of absorption) | Significantly higher than nicotinate and chloride forms | [5][6] |

| Chromium Nicotinate (Type 1) | 200 µg Cr | Healthy, non-overweight, college-aged women | 24-hour Urinary Chromium Excretion | Lower than this compound | [6] |

| Chromium Nicotinate (Type 2) | 200 µg Cr | Healthy, non-overweight, college-aged women | 24-hour Urinary Chromium Excretion | Lower than this compound | [6] |

| Chromium Chloride | 200 µg Cr | Healthy, non-overweight, college-aged women | 24-hour Urinary Chromium Excretion | Lower than this compound | [6] |

Table 2: Bioavailability of Zinc this compound vs. Other Zinc Salts

| Zinc Salt | Dosage | Study Population | Primary Outcome Measure | Result | Citation |

| Zinc this compound | 50 mg elemental Zn daily for 4 weeks | 15 healthy human volunteers | Change in Hair Zinc Levels | Significant increase (p < 0.005) | [7][8][9] |

| Zinc this compound | 50 mg elemental Zn daily for 4 weeks | 15 healthy human volunteers | Change in Urine Zinc Levels | Significant increase (p < 0.001) | [7][8][9] |

| Zinc this compound | 50 mg elemental Zn daily for 4 weeks | 15 healthy human volunteers | Change in Erythrocyte Zinc Levels | Significant increase (p < 0.001) | [7][8][9] |

| Zinc Gluconate | 50 mg elemental Zn daily for 4 weeks | 15 healthy human volunteers | Change in Hair, Urine, and Erythrocyte Zinc Levels | No significant change | [7][8][9] |

| Zinc Citrate | 50 mg elemental Zn daily for 4 weeks | 15 healthy human volunteers | Change in Hair, Urine, and Erythrocyte Zinc Levels | No significant change | [7][8][9] |

Table 3: Bioavailability of Iron this compound vs. Iron Sulfate

| Iron Salt | Dosage | Study Population | Primary Outcome Measure | Result | Citation |

| Iron this compound (⁵⁷Fe) | 2.5 mg Fe per serving (two servings) | 19 non-anemic Swiss women | Geometric Mean Fractional Iron Absorption | 5.2% (95% CI: 3.8–7.2%) | [10][11] |

| Iron Sulfate (⁵⁴Fe) | 2.5 mg Fe per serving (two servings) | 19 non-anemic Swiss women | Geometric Mean Fractional Iron Absorption | 5.3% (95% CI: 3.8–7.3%) | [10][11] |

| Relative Bioavailability | - | - | Iron this compound vs. Iron Sulfate | 0.99 (95% CI: 0.85–1.15) | [10][11] |

Experimental Protocols for Assessing Bioavailability

Several methodologies are employed to assess the bioavailability of mineral salts. The following are detailed descriptions of the key experimental protocols cited in the studies of this compound salts.

Stable Isotope Studies (for Iron)

This method is considered a gold standard for determining mineral absorption in humans.

-

Objective: To measure the fractional absorption of a mineral from a specific source.

-

Principle: A non-radioactive, stable isotope of the mineral is incorporated into the test substance (e.g., ⁵⁷Fe in iron this compound). A different stable isotope (e.g., ⁵⁴Fe) is incorporated into a reference compound (e.g., iron sulfate).

-

Protocol:

-

Subject Recruitment: A cohort of subjects is recruited based on specific criteria (e.g., age, health status, iron status).

-

Baseline Blood Sample: A blood sample is taken before the study to determine the natural isotopic abundance of the mineral in the subjects' erythrocytes.

-

Administration of Isotopes: In a randomized crossover design, subjects consume the test substance containing one stable isotope on one occasion and the reference compound with a different stable isotope on another occasion, separated by a washout period.

-

Erythrocyte Incorporation: After a period of time (e.g., 14 days) to allow for the incorporation of the absorbed isotope into red blood cells, a second blood sample is collected.

-

Isotopic Analysis: The enrichment of the stable isotopes in the erythrocytes is measured using mass spectrometry (e.g., thermal ionization mass spectrometry - TIMS).[12]

-

Calculation of Absorption: The fractional absorption of the mineral is calculated based on the amount of the stable isotope incorporated into the total circulating erythrocyte mass, relative to the dose administered.[10]

-

Urinary Excretion Analysis (for Chromium)

This method provides an indirect measure of acute mineral absorption.

-

Objective: To compare the relative absorption of different forms of a mineral by measuring its excretion in urine over a 24-hour period.

-

Principle: It is assumed that a higher amount of the mineral absorbed into the bloodstream will result in a higher amount being excreted in the urine.

-

Protocol:

-

Subject Recruitment and Diet Control: Healthy volunteers are recruited and may be placed on a controlled diet to minimize background mineral intake.

-

Baseline Urine Collection: A 24-hour urine sample is collected before the administration of the supplement to establish a baseline excretion level.

-

Supplement Administration: Subjects are given a standardized dose of the mineral salt (e.g., 200 µg of chromium as chromium this compound) along with a standardized meal.

-

24-hour Urine Collection: All urine is collected for the 24 hours following the administration of the supplement.

-

Mineral Analysis: The concentration of the mineral in the urine samples is determined using techniques such as atomic absorption spectroscopy.

-

Data Analysis: The total amount of the mineral excreted in 24 hours is calculated and compared between different supplement groups. The results can be expressed as absolute values or as a percentage increase from baseline.[6]

-

Tissue Level Measurements (for Zinc)

This method assesses the longer-term bioavailability and tissue uptake of a mineral.

-

Objective: To determine the effect of supplementation with different mineral salts on the mineral concentration in various tissues.

-

Principle: A more bioavailable form of a mineral will lead to a greater increase in its concentration in tissues such as hair, erythrocytes, and its excretion in urine over a supplementation period.

-

Protocol:

-

Subject Recruitment and Baseline Sampling: Healthy volunteers are recruited, and baseline samples of hair, urine, and blood (for erythrocyte analysis) are collected.

-

Supplementation Period: In a double-blind, crossover design, subjects receive a daily dose of one of the mineral salts (e.g., 50 mg elemental zinc as zinc this compound) or a placebo for a defined period (e.g., 4 weeks).

-

Washout Period: A washout period is implemented between each supplementation phase in a crossover design.

-

Post-Supplementation Sampling: At the end of each supplementation period, hair, urine, and blood samples are collected again.

-

Mineral Analysis: The concentration of the mineral in the collected samples is measured using appropriate analytical techniques.

-

Statistical Analysis: The changes in mineral concentrations from baseline are calculated and statistically compared between the different supplement groups and the placebo group.[7][8]

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Facilitated Mineral Absorption

The enhanced bioavailability of this compound salts is attributed to the chelating properties of picolinic acid, which forms a stable, neutral complex with the mineral ion. This complex is thought to protect the mineral from interacting with dietary inhibitors in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

Caption: Proposed mechanism of enhanced mineral absorption with this compound.

Generalized Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for a human clinical trial designed to compare the bioavailability of different mineral salts.

References

- 1. fiveable.me [fiveable.me]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qnwellness.com [qnwellness.com]

- 4. raremetabolicinsights.com [raremetabolicinsights.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of acute absorption of commercially available chromium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative absorption of zinc this compound, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative absorption of zinc this compound, zinc citrate and zinc gluconate in humans | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. The bioavailability of iron this compound is comparable to iron sulfate when fortified into a complementary fruit yogurt: a stable iron isotope study in young women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] The bioavailability of iron this compound is comparable to iron sulfate when fortified into a complementary fruit yogurt: a stable iron isotope study in young women | Semantic Scholar [semanticscholar.org]

- 12. Bioavailability of dietary minerals to humans: the stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]

picolinate derivatives as precursors for organic synthesis

An In-depth Technical Guide to Picolinate Derivatives as Precursors for Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid and its derivatives have emerged as remarkably versatile precursors and reagents in modern organic synthesis. Their unique structural and electronic properties, characterized by the nitrogen atom at the α-position to the carboxyl group, enable a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives and their application as directing groups in C-H functionalization, as precursors in decarboxylative couplings, as removable protecting groups, and as ligands in transition metal catalysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate their practical application in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction to this compound Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is a simple heterocyclic compound whose derivatives, collectively known as picolinates, possess a unique combination of properties that make them powerful tools in synthesis. The nitrogen atom's ability to chelate with metal centers is fundamental to many of their applications, allowing for precise control over reactivity and selectivity. This guide explores the synthesis of activated this compound esters and other key derivatives and delves into their primary roles as versatile precursors for constructing complex molecular architectures.

Synthesis of Key this compound Precursors

The utility of this compound derivatives often begins with their synthesis from picolinic acid. Activated esters are particularly important as they facilitate subsequent acylation reactions.

Synthesis of Activated this compound Esters

A common and effective method for synthesizing activated this compound esters, such as N-hydroxysuccinimidyl (NHS) and pentafluorophenyl esters, involves a two-step process starting from picolinic acid. The initial step is the formation of the acid chloride hydrochloride, followed by reaction with the desired alcohol or phenol in the presence of a base.[1]

A general workflow for this process is outlined below.

Caption: General workflow for the synthesis of activated this compound esters.

Table 1: Synthesis of Various Activated this compound Esters [1]

| Product Name | Activating Reagent | Yield (%) | Melting Point (°C) |

| Picolinic acid N-hydroxysuccinimidyl ester | N-hydroxysuccinimide | 67 | 172-174 |

| Isonicotinic acid pentafluorophenyl ester | Pentafluorophenol | 97 | 52-54 |

| Isonicotinic acid N-hydroxysuccinimidyl ester | N-hydroxysuccinimide | 84 | 140-141 |

Note: Isonicotinate derivatives are included for comparison.

Applications in Organic Synthesis

Picolinates as Directing Groups in C-H Functionalization

One of the most powerful applications of picolinates and the related picolinamide (PA) group is in directing C-H functionalization.[2] The picolinoyl group chelates to a transition metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.[3][4] This strategy provides access to remote C-H bonds that are otherwise difficult to functionalize.

Caption: Logical diagram of picolinamide-directed C-H functionalization.

This approach has been successfully applied to the arylation, amination, and acetoxylation of unactivated γ-C(sp³)–H bonds in alkylamines and amino acids.[2][4][5] For example, an iron-catalyzed system has been developed for the direct meta-selective amination of aromatic picolinates.[5]

Table 2: Picolinamide-Directed γ-C(sp³)–H Arylation of an Amino Acid Derivative [4]

| Substrate | Arylating Agent | Catalyst System | Product Yield (%) |

| Picolinamide-protected Leucine | 4-iodotoluene | 10 mol% Pd(OAc)₂, 20 mol% N-Ac-tLeu, 2 equiv. Ag₂CO₃ | 85 (mono-arylated) |

| Picolinamide-protected Leucine | 1,3-diiodobenzene | 10 mol% Pd(OAc)₂, 20 mol% N-Ac-tLeu, 2 equiv. Ag₂CO₃ | 72 (di-arylated) |

Precursors in Decarboxylative Reactions

The thermal decarboxylation of picolinic acids, particularly in the presence of carbonyl compounds, is known as the Hammick reaction.[6] This reaction proceeds through a key zwitterionic intermediate or carbene, which acts as a nucleophile, attacking the carbonyl compound to form 2-pyridyl-carbinols.[6][7] This method provides a metal-free pathway for C-C bond formation.

Caption: Reaction pathway of the Hammick decarboxylative coupling.

Furthermore, picolinic acids can undergo palladium-catalyzed decarboxylative cross-coupling reactions with aryl and heteroaryl bromides, providing an alternative route to 2-arylpyridines.[8] This transformation treats the carboxylate group as a synthetic equivalent of a carbanion.[7]

Picoloyl (Pico) as a Protecting Group

In the synthesis of complex molecules like oligosaccharides and peptides, the selective protection and deprotection of functional groups is critical.[9][10] The picoloyl (Pico) group has been developed as a robust protecting group for hydroxyl functions. It is stable under a variety of conditions but can be chemoselectively removed in the presence of other common ester protecting groups like acetyl and benzoyl.[11]

The key advantage of the Pico group is its selective cleavage via transesterification, which can be catalyzed by metal salts like iron(III) chloride or copper(II) acetate. The nitrogen atom of the this compound coordinates to the metal catalyst, activating the carbonyl group for nucleophilic attack by an alcohol like methanol.[11]

Table 3: Catalytic Deprotection of the 4-Picoloyl Group [11]

| Substrate | Catalyst (30 mol%) | Reaction Time | Product Yield (%) |

| 4-Pico protected glucopyranoside | FeCl₃ | 2 h | 99 |

| 4-Pico protected glucopyranoside | Cu(OAc)₂ | 0.5 h | 99 |

Picolinates as Ligands in Catalysis

The chelating ability of this compound derivatives makes them excellent ligands for transition metals, forming stable complexes that can act as catalysts.[12] this compound-based ligands have been used in nickel-catalyzed reductive cross-coupling reactions of aryl bromides with alkyl bromides, enabling the formation of valuable arylcyclopropane motifs found in many bioactive molecules.[13][14] Additionally, manganese(II) complexes with this compound-containing ligands have been investigated for applications as MRI contrast agents.[15][16]

This compound Derivatives as Pharmaceutical Intermediates

This compound derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, substituted picolinates are key intermediates in the synthesis of CFTR modulators for the treatment of cystic fibrosis and small molecule inhibitors of c-Met for cancer therapy.[17][18][19][20] The use of these intermediates can streamline complex synthetic routes, avoiding the need for extensive protecting group manipulations and the use of toxic reagents.[17][19]

Key Experimental Protocols

General Procedure for Synthesis of Activated this compound Esters[1]

-

Acid Chloride Formation: To a stirred mixture of picolinic acid (1.0 equiv) and catalytic DMF (0.005 equiv), add thionyl chloride (3.0 equiv) carefully at room temperature. Stir until gas evolution ceases and all solids dissolve (approx. 30-60 minutes).

-

Solvent Removal: Remove excess thionyl chloride in vacuo. Add a co-solvent like diethyl ether or toluene and remove in vacuo again to ensure complete removal of SOCl₂. The resulting crude picolinoyl chloride hydrochloride is often used directly.

-

Esterification: Suspend the acid chloride (1.0 equiv) and the corresponding alcohol or phenol (e.g., N-hydroxysuccinimide, 1.0 equiv) in anhydrous THF.

-

Base Addition: Add triethylamine (2.8 equiv) dropwise to the stirred suspension over 10 minutes.

-

Reaction and Workup: Stir the reaction at room temperature for 12 hours. Filter the resulting suspension to remove triethylamine hydrochloride and concentrate the filtrate in vacuo.

-

Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., 2-propanol, hexane) or column chromatography.

General Procedure for Picolinamide-Directed C-H Arylation[4]

-

Reaction Setup: To an oven-dried reaction vessel, add the picolinamide-protected substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), N-acetyl-L-tert-leucine (0.2 equiv), Ag₂CO₃ (2.0 equiv), and the aryl iodide (1.2 equiv).

-

Solvent Addition: Add the appropriate solvent (e.g., toluene, THF) under an inert atmosphere (N₂ or Ar).

-

Reaction: Heat the mixture at the specified temperature (e.g., 110 °C) for the required time (e.g., 24-48 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the arylated product.

Catalytic Removal of the Picoloyl (Pico) Protecting Group[11]

-

Reaction Setup: Dissolve the picoloyl-protected substrate (1.0 equiv) in methanol.

-

Catalyst Addition: Add iron(III) chloride (FeCl₃, 0.3 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature, monitoring the reaction progress by TLC.

-

Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Summary and Outlook

This compound derivatives are indispensable precursors in organic synthesis, offering a diverse toolkit for chemists in academia and industry. Their roles as directing groups, protecting groups, catalytic ligands, and building blocks for complex molecules are well-established and continue to expand. The ability to precisely control reactivity through chelation assistance is a recurring theme that underscores their value. Future research will likely focus on developing new catalytic systems that utilize this compound derivatives for even more challenging and selective transformations, further solidifying their importance in the synthesis of next-generation pharmaceuticals and functional materials.

References

- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound-Directed Arene meta-C-H Amination via FeCl3 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hammick reaction - Wikipedia [en.wikipedia.org]

- 7. Decarboxylation - Wikipedia [en.wikipedia.org]

- 8. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. biosynth.com [biosynth.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Developing the family of this compound ligands for Mn2+ complexation - PubMed [pubmed.ncbi.nlm.nih.gov]